TH34
描述
TH34 是一种已知对组蛋白脱乙酰酶具有抑制作用的化合物,特别是组蛋白脱乙酰酶 6、组蛋白脱乙酰酶 8 和组蛋白脱乙酰酶 10。 它对组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2 和组蛋白脱乙酰酶 3 显示出高度选择性
科学研究应用
TH34 由于其在各个科学领域的应用而被广泛研究:
化学: this compound 用作工具化合物来研究组蛋白脱乙酰酶的抑制及其在基因表达和调控中的作用。
生物学: 在生物学研究中,this compound 用于研究组蛋白脱乙酰酶抑制对细胞过程的影响,包括细胞周期调控和细胞凋亡。
医学: This compound 通过抑制组蛋白脱乙酰酶在癌细胞中诱导细胞死亡,显示出在癌症治疗中的潜力
工业: 在制药行业,this compound 用于开发针对组蛋白脱乙酰酶的新型治疗剂。
作用机制
TH34 通过抑制组蛋白脱乙酰酶,特别是组蛋白脱乙酰酶 6、组蛋白脱乙酰酶 8 和组蛋白脱乙酰酶 10 来发挥其作用。这种抑制导致乙酰化组蛋白的积累,从而导致基因表达和细胞过程的变化。 This compound 的分子靶点包括组蛋白脱乙酰酶的活性位点,它在那里结合并阻止它们的酶活性 .
准备方法
合成路线和反应条件
TH34 的合成涉及多个步骤,从市售原料开始。关键步骤包括:
核心结构的形成: 这涉及在受控条件下使特定芳香族化合物反应以形成 this compound 的核心结构。
功能化: 然后用各种取代基对核心结构进行功能化,以实现所需的化学性质。
纯化: 使用重结晶或色谱等技术纯化最终产物,以获得高纯度的 this compound。
工业生产方法
在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。反应条件针对大规模生产进行了优化,并采用了先进的纯化技术,以确保化合物满足所需的纯度标准。
化学反应分析
反应类型
TH34 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为具有不同化学性质的还原形式。
取代: 可以通过取代反应将各种取代基引入 this compound 分子。
常用试剂和条件
氧化: 使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂,并在受控条件下进行。
主要产品
相似化合物的比较
类似化合物
伏立诺他: 另一种组蛋白脱乙酰酶抑制剂,具有更广泛的活性范围。
帕比诺他: 一种用于癌症治疗的强效组蛋白脱乙酰酶抑制剂。
罗米地辛: 一种组蛋白脱乙酰酶抑制剂,对组蛋白脱乙酰酶 1 和组蛋白脱乙酰酶 2 具有特异性活性。
TH34 的独特性
This compound 由于其对组蛋白脱乙酰酶 6、组蛋白脱乙酰酶 8 和组蛋白脱乙酰酶 10 的高选择性而独一无二,使其成为研究这些酶在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
3-(benzylamino)-N-hydroxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBARTUEWCQNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of TH34?
A1: this compound acts as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC-8 and HDAC-10. [, ]
Q2: How does this compound's inhibition of HDAC-8/10 influence cellular processes?
A2: Inhibiting HDACs, enzymes that remove acetyl groups from histones, can lead to changes in gene expression. This altered gene expression profile has been implicated in the induction of DNA damage-mediated cell death in human high-grade neuroblastoma cell lines. [] Furthermore, selective inhibition of HDAC-10, a target of this compound, has been shown to suppress the autophagic response in cancer cells, suggesting a potential avenue for enhancing the efficacy of chemotherapy. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they describe it as a hydroxamic acid derivative. Based on its chemical name, 3-(benzylamino)-N-hydroxy-4-methylbenzamide, the molecular formula can be deduced as C15H16N2O2, and the molecular weight is calculated to be 256.30 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The research papers provided do not contain detailed spectroscopic data for this compound.
Q5: What is known about the material compatibility and stability of this compound under various conditions?
A5: The research primarily focuses on the biological activity of this compound and does not provide data on its material compatibility or stability under various conditions.
Q6: Does this compound possess any catalytic properties?
A6: The provided research suggests that this compound functions primarily as an inhibitor rather than a catalyst. Its main mode of action involves binding to and inhibiting the enzymatic activity of HDAC-8 and HDAC-10. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。